
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
Overview
Description
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to tyrosine, which is used to synthesize proteins and other important molecules in the body, including dopamine, norepinephrine, and epinephrine .
Mode of Action
As a phenylalanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
As a phenylalanine derivative, it may be involved in the phenylalanine metabolic pathway, which includes the synthesis of tyrosine and other important molecules .
Result of Action
As a phenylalanine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks .
Biological Activity
2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is a non-proteinogenic amino acid derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as an inhibitor of specific enzymes.
- Molecular Formula : CHClFNO
- Molecular Weight : 219.64 g/mol
- Structure : The compound features a chiral center and a fluorinated phenyl group, which enhances its biological interactions compared to non-fluorinated analogs.
Neurotransmitter Modulation
One of the primary areas of research surrounding this compound is its role as a neurotransmitter modulator . It has been identified as an agonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system (CNS) . The ability to cross the blood-brain barrier suggests its potential in treating CNS disorders such as Parkinson's disease and depression by modulating dopamine levels through inhibition of aromatic L-amino acid decarboxylase (AADC) .
Enzyme Inhibition
The compound has shown promise as an inhibitor of AADC , an enzyme involved in dopamine synthesis. This inhibition can be beneficial for conditions characterized by dopamine deficiency, such as Parkinson's disease .
Case Studies
-
Study on Neurotransmitter Systems :
- A study demonstrated that (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride exhibits significant binding affinity to glutamate receptors, indicating its potential role in enhancing synaptic plasticity and cognitive functions .
- Analgesic Activity :
Synthesis Methods
Several synthetic routes have been developed for producing (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, making it accessible for research and pharmaceutical applications. These methods include:
- Direct fluorination of phenylalanine derivatives.
- Chiral resolution techniques to isolate the biologically active (S)-enantiomer.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-2-Amino-3-(3-fluorophenyl)propanoic acid | Similar backbone with a different fluorine position | Potentially different receptor interactions |
2-Amino-3-(phenyl)propanoic acid | Lacks fluorine substitution | More hydrophobic; different biological activity |
(R)-2-Amino-3-(4-fluorophenyl)propanoic acid | Enantiomer of the compound | Different pharmacokinetics and receptor binding |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁ClFNO₂
- Molecular Weight : 219.64 g/mol
- Appearance : White to yellow powder
- Solubility : Highly soluble in water
The compound's structure allows it to interact effectively with biological systems, particularly as a neurotransmitter modulator due to its agonistic activity at certain glutamate receptors. This interaction is crucial for synaptic transmission and plasticity in the central nervous system, making it a candidate for research into neurological disorders.
Scientific Research Applications
-
Pharmaceutical Research
- Investigated for its potential as a therapeutic agent, particularly in treating neurological conditions by modulating neurotransmitter systems.
- Acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine production, relevant for Parkinson's disease treatment.
-
Biochemical Studies
- Used to study enzyme interactions and metabolic pathways. Its fluorinated structure enhances binding affinity and selectivity for biological targets compared to non-fluorinated analogs.
- Synthesis of Novel Compounds
Case Studies and Research Findings
Several studies have highlighted the compound's pharmacological potential:
- Neurotransmitter Interaction : Research indicates that compounds with similar structural features can significantly influence neurotransmitter release mechanisms, suggesting a role in treating neurological disorders .
- Enzyme Inhibition : Studies have shown its ability to inhibit specific enzymes linked to metabolic pathways, indicating therapeutic applications in metabolic diseases .
Properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBCKSULAIGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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